
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate is an organophosphorus compound with the molecular formula C11H17O4P. This compound is characterized by the presence of a phosphonate group attached to a hydroxy-phenylpropyl moiety. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of an aldehyde or ketone with trialkylphosphite under ultrasound irradiation and solvent-free conditions. This method is efficient and environmentally friendly, producing high yields in short reaction times . Another method involves the use of palladium-catalyzed cross-coupling reactions of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is also common, as it delivers high yields within a short reaction time .
化学反応の分析
Types of Reactions
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the reagents used.
科学的研究の応用
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Industry: The compound is used in the production of herbicides, pesticides, and flame retardants.
作用機序
The mechanism of action of dimethyl (1-hydroxy-3-phenylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in various biological processes, leading to its antibacterial and antiviral effects. It can also interact with neurotransmitter receptors, making it a potential therapeutic agent for neurological disorders .
類似化合物との比較
Similar Compounds
- Dimethyl (1-hydroxy-2-phenylethyl)phosphonate
- Dimethyl (1-hydroxy-4-phenylbutyl)phosphonate
- Dimethyl (1-hydroxy-3-methylpropyl)phosphonate
Uniqueness
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxy-phenylpropyl moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
216865-84-8 |
|---|---|
分子式 |
C11H17O4P |
分子量 |
244.22 g/mol |
IUPAC名 |
1-dimethoxyphosphoryl-3-phenylpropan-1-ol |
InChI |
InChI=1S/C11H17O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
InChIキー |
WXTUQNSQMXKHCI-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C(CCC1=CC=CC=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


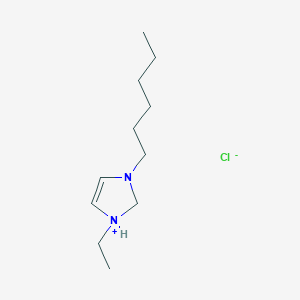
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
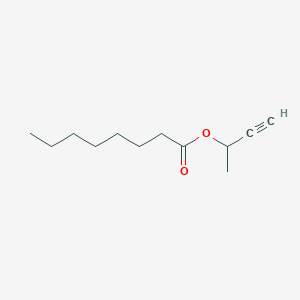
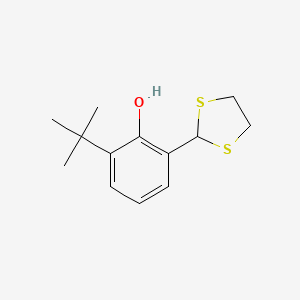
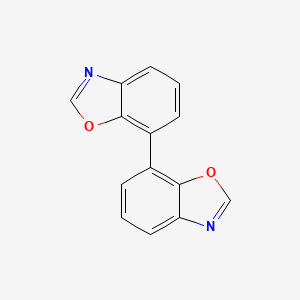

![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)

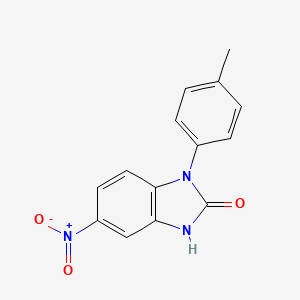
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
![3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B14248540.png)



